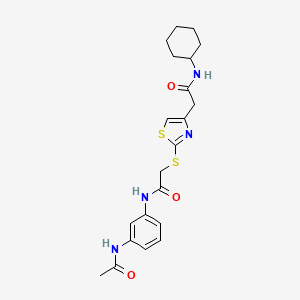

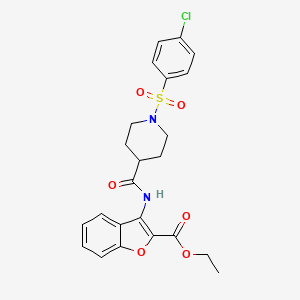

![molecular formula C19H23N5O B2529722 3-甲基-2-[(1-{2-甲基吡唑并[1,5-a]嘧啶-4-基}哌啶-4-基)甲氧基]吡啶 CAS No. 2201436-41-9](/img/structure/B2529722.png)

3-甲基-2-[(1-{2-甲基吡唑并[1,5-a]嘧啶-4-基}哌啶-4-基)甲氧基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

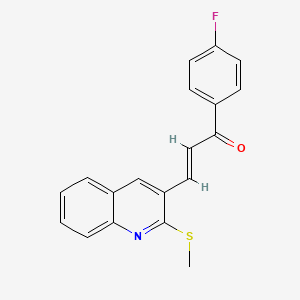

The compound "3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine" is a complex heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple nitrogen-containing rings. These types of compounds are often explored for their potential as pharmaceutical agents, given their structural complexity and ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines has been reported through various methods. For instance, a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction followed by formylation using an iminium salt moiety . Similarly, 3-phenylpyrazolo[4,3-b]pyridines have been synthesized via a cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR measurements and X-ray diffraction analysis . These methods are crucial for confirming the regioselectivity of the reactions and the identity of the synthesized compounds. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have also been employed to predict structural parameters and vibrational frequencies, which can be compared with experimental data .

Chemical Reactions Analysis

Compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine cores have been shown to undergo various chemical reactions. For example, 3-aminopyrazolo[5,4-b]pyridines can be diazotized to afford corresponding diazonium salts, which can then react with active methylene compounds . Additionally, 2-hydroxypyrazolo[1,5-a]pyridine has been shown to undergo nitrosation, nitration, and bromination at the C-3 position10. These reactions could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, pyrazolo[1,5-a]pyrimidines have shown important fluorescence and photophysical properties, with some derivatives exhibiting large Stokes shifts and high quantum yields due to intramolecular charge transfer (ICT) . The solubility, stability, and reactivity of these compounds in various solvents are also important characteristics that can influence their potential applications.

Case Studies

While there are no direct case studies on "3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine," related compounds have been evaluated for their biological activities. For instance, some pyrazolo[3,4-b]pyridines have been characterized by high affinity and selectivity toward the A1 adenosine receptor subtype, which could have implications in the development of new therapeutic agents . Additionally, 3-phenylpyrazolo[4,3-b]pyridines have been found to be potent corticotropin-releasing factor (CRF1) antagonists .

科学研究应用

合成和生物活性

- 已经合成了一系列新型含吡唑化合物,具有潜在的抗肿瘤和抗菌活性。这些化合物包括用作生产取代吡啶衍生物的关键中间体的烯胺酮,展示了它们在药物开发过程中的重要性 (Riyadh, 2011)。

- 合成了一系列吡唑并[1,5-a]嘧啶和吡唑并[5,1-c]三嗪化合物,显示出抗锥虫活性,并作为嘌呤生化反应中的抗代谢物,这表明它们在治疗应用中的潜力 (Abdelriheem, Nadia A., Zaki, Yasser H., Abdelhamid, A., 2017)。

化学合成和机理见解

- 吡唑并[3,4-b]吡啶作为 A1 腺苷受体的选择性抑制剂的开发说明了此类化合物在产生显着药理学特征方面的化学多功能性,突出了它们在设计受体特异性药物中的应用 (Manetti, F. et al., 2005)。

- 合成氨基吡啶基/吡嗪基取代化合物产生有效的 c-Met/ALK 双重抑制剂,展示了这些化学框架在靶向致癌通路的应用,为癌症治疗策略提供了见解 (Li, Jingrong et al., 2013)。

药理学应用

- 对来自 2-氯-6-乙氧基-4-乙酰基吡啶的硫代嘧啶、吡喃、吡唑啉和噻唑并嘧啶衍生物的研究显示出良好的镇痛和抗帕金森活性,表明这些衍生物在治疗疼痛和帕金森氏症中的治疗潜力 (Amr, A. et al., 2008)。

作用机制

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a key regulator of the cell cycle .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have shown to interact with their targets by improving both the absorption and emission behaviors, particularly when electron-donating groups are present at position 7 on the fused ring .

Biochemical Pathways

Related compounds have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

Related compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within certain cell lines .

Action Environment

Related compounds have shown good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection .

未来方向

属性

IUPAC Name |

2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-14-4-3-7-21-19(14)25-13-16-5-9-23(10-6-16)18-17-12-15(2)22-24(17)11-8-20-18/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAWVBRGGOZIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

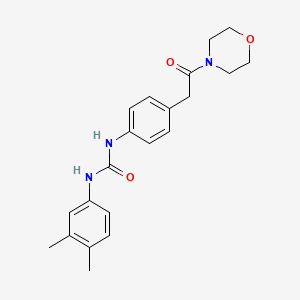

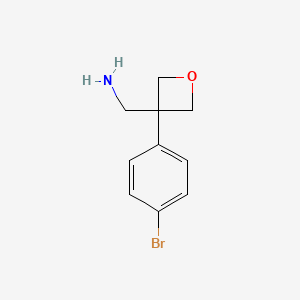

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

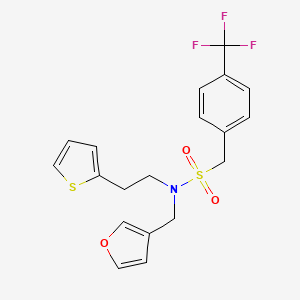

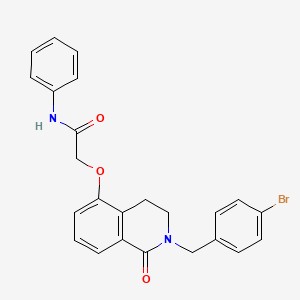

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

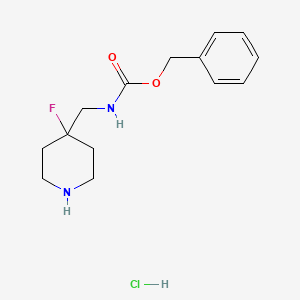

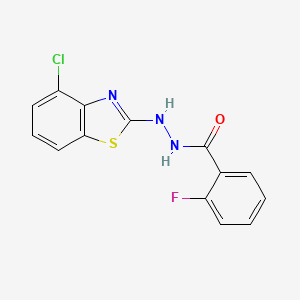

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)